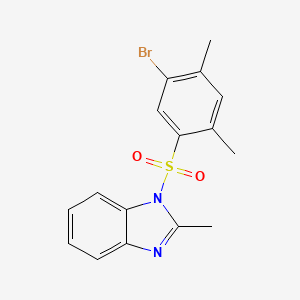![molecular formula C19H23FN2O3S2 B12207015 3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12207015.png)
3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a molecular formula of C19H23FN2O3S2 It is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor to form the thiazole ring. Common reagents used in this step include sulfur and amines.
Introduction of the Fluorophenyl Group: This step involves the introduction of the fluorophenyl group through a substitution reaction. Common reagents used in this step include fluorobenzene and a suitable catalyst.
Formation of the Cyclopentyl Group: This step involves the introduction of the cyclopentyl group through a cyclization reaction. Common reagents used in this step include cyclopentene and a suitable catalyst.
Formation of the Propanamide Group: This step involves the introduction of the propanamide group through an amide formation reaction. Common reagents used in this step include propanoic acid and a suitable amine.
Industrial Production Methods
The industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps in the industrial production process include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the various steps in the synthesis under controlled conditions.
Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This compound can undergo reduction reactions to form reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions to form substituted derivatives. Common reagents used in these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from the reactions of this compound include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Derivatives: Compounds with fewer oxygen atoms.
Substituted Derivatives: Compounds with different substituents on the thiazole ring or the fluorophenyl group.
Scientific Research Applications
3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.
Biology: This compound is used in biological studies to investigate its effects on various biological systems. It is also used as a probe to study the mechanisms of various biological processes.
Medicine: This compound is used in medicinal chemistry to develop new drugs and therapies. It is also used in pharmacological studies to investigate its effects on various diseases.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The key steps in the mechanism of action include:
Binding to Molecular Targets: This compound binds to specific molecular targets, such as enzymes, receptors, and proteins, to exert its effects.
Modulation of Pathways: This compound modulates various biological pathways, including signaling pathways, metabolic pathways, and gene expression pathways, to exert its effects.
Cellular Effects: This compound exerts various cellular effects, including changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-cyclopentyl-N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be compared with other similar compounds, including:
3-cyclopentyl-N-[(2Z)-3-(3-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide: This compound has a similar structure but with a different fluorophenyl group.
3-cyclopentyl-N-[(2Z,3aR,6aS)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide: This compound has a similar structure but with different stereochemistry.
(Z)-3-cyclopentyl-N-(3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propanamide: This compound has a similar structure but with a different substituent on the benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C19H23FN2O3S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C19H23FN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-5-13-3-1-2-4-13/h6-9,13,16-17H,1-5,10-12H2 |
InChI Key |
PEFMNLLEEWIETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12206938.png)
![N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12206946.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12206950.png)

![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12206967.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12206968.png)
![(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12206986.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12206991.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12206993.png)
![4-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B12206997.png)
![3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12207008.png)
![2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B12207019.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207026.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12207027.png)
